molecular formula C19H22N4O3 B5375199 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5375199
M. Wt: 354.4 g/mol
InChI Key: FRAKBLNNVAYFAY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a morpholine group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substituting agents: Halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in other similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-24-17-5-3-2-4-15(17)6-7-18-22-16(14-20)19(26-18)21-8-9-23-10-12-25-13-11-23/h2-7,21H,8-13H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAKBLNNVAYFAY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC(=C(O2)NCCN3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC(=C(O2)NCCN3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.